3,4-Dichloronitrobenzene
Overview
Description
Synthesis Analysis
DCNB is synthesized from precursors like dichloroanilines through various chemical reactions, including diazo-reactions and denitrogenation reactions. The synthesis process involves critical parameters such as the concentration of sulfuric acid, reaction temperature, and the presence of catalysts to achieve a high yield of DCNB. For instance, a study outlined the synthesis process yielding DCNB above 60% by carefully controlling these factors (Z. Hui, 2003).
Molecular Structure Analysis
Chemical Reactions and Properties
DCNB undergoes various chemical reactions, including biodegradation pathways facilitated by microbial enzymes. These reactions are crucial for environmental remediation efforts, transforming DCNB into less harmful compounds. A study on Diaphorobacter sp. strain JS3050 demonstrated the microbial conversion of DCNB to 4,5-dichlorocatechol, further emphasizing the role of microorganisms in mitigating DCNB pollution (Yi-Zhou Gao et al., 2020).
Physical Properties Analysis
The solvate structures and crystallography studies of DCNB provide insights into its physical properties, such as solubility, melting point, and crystal formation. These properties are vital for understanding DCNB's behavior in different environmental and industrial contexts. The solvate structure of DCNB with aniline, for instance, showcases the types of intermolecular interactions present, which influence its physical properties (S. Barnett et al., 2005).
Chemical Properties Analysis
The chemical behavior of DCNB, including its reactivity and stability, is influenced by its molecular structure and the presence of functional groups. Studies focusing on the synthesis and characterization of derivatives of DCNB highlight the compound's versatility and reactivity under different chemical conditions. For example, the synthesis of 3-chloro-4-fluoronitrobenzene from DCNB through halogen-exchange fluorination illustrates DCNB's chemical adaptability and the potential for creating a variety of chemical derivatives (Luo Jun, 2007).
Scientific Research Applications
1. Application in Environmental Microbiology
- Summary : 3,4-Dichloronitrobenzene is used in the study of nitroarene dioxygenase, an enzyme that plays a crucial role in the aerobic biodegradation of nitroaromatic pollutants .
- Methods : The study involved the engineering of hotspots in 2,3-dichloronitrobenzene dioxygenase from Diaphorobacter sp. strain JS3051, achieved through molecular dynamic simulation analysis and site-directed mutagenesis .
- Results : The study resulted in a 62-fold increase in activity toward 3,4-Dichloronitrobenzene, generating a single product, 3,5-dichlorocatechol .
2. Application in Crystallography
- Summary : 3,4-Dichloronitrobenzene has been studied for its crystal and molecular structure .
- Methods : The study involved the refinement of the crystal structure with 1093 diffractometer data .
- Results : The molecule was found to be practically planar except for the nitro group, the plane of which is inclined at 8.8° to the benzene plane .
3. Application in Catalytic Hydrogenation
- Summary : 3,4-Dichloronitrobenzene is used in the study of its hydrogenation over Pt/C catalyst .
- Methods : The study involved the collection of experimental data on nitro compound uptake, the intermediate product accumulation, and the corresponding amine compound generation .
- Results : The results of the study are not specified in the available information .
4. Application in Solvent Polarity Studies
- Summary : 3,4-Dichloronitrobenzene is used in the study of the effect of solvent polarity on the catalytic activity and selectivity for its selective hydrogenation over Pd/C catalyst .
- Methods : The study involved the use of several representative solvents classified in three categories: aprotic apolar solvents, protic solvents, and aprotic polar solvents .
- Results : The results of the study are not specified in the available information .
5. Application in Continuous Hydrogenation
- Summary : 3,4-Dichloronitrobenzene is used in the study of its continuous hydrogenation in a micropacked bed reactor . This process is of great importance in the fine chemical industry .
- Methods : The study involved the development of a H-flow system with a micropacked bed reactor for the selective hydrogenation of halogenated nitroaromatic compounds . The reduction of 3,4-dichloronitrobenzene was selected as the model reaction .
- Results : With optimal hydrogenation conditions, the yield of 3,4-dichloroaniline was obtained as high as 99.8% under mild conditions . This flow system was successfully employed to the reduction of other chlorinated nitroaromatics also demonstrating low dehalogenation .
6. Application in Biodegradation
- Summary : 3,4-Dichloronitrobenzene is used in the study of its biodegradation . The biodegradation of nitroaromatic pollutants is an important step to remove toxic nitro-groups and convert them into degradable products .
- Methods : The study involved the engineering of hotspots in 2,3-dichloronitrobenzene dioxygenase from Diaphorobacter sp. strain JS3051, achieved through molecular dynamic simulation analysis and site-directed mutagenesis .
- Results : The study greatly improved the catalytic activity of dioxygenase against 2,4-dichloronitrobenzene .
7. Application in Chemical Synthesis
- Summary : 3,4-Dichloronitrobenzene is used as an intermediate in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals .
- Methods : The specific methods of application or experimental procedures are not specified in the available information .
- Results : The specific results or outcomes obtained are not specified in the available information .
8. Application in Electroplating
- Summary : 3,4-Dichloronitrobenzene is used in electroplating to deposit copper on metal surfaces .
- Methods : The specific methods of application or experimental procedures are not specified in the available information .
- Results : The specific results or outcomes obtained are not specified in the available information .
Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-4-nitrobenzene | |
---|---|---|
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InChI |
InChI=1S/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
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InChI Key |
NTBYINQTYWZXLH-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H3Cl2NO2 | |
Record name | 3,4-DICHLORONITROBENZENE | |
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Record name | 1,2-DICHLORO-4-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID8024999 | |
Record name | 3,4-Dichloronitrobenzene | |
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Molecular Weight |
192.00 g/mol | |
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Physical Description |
3,4-dichloronitrobenzene appears as colorless crystals or light beige solid. (NTP, 1992), Colorless to tan solid; [ICSC] Fine yellow crystals; [MSDSonline], COLOURLESS-TO-TAN NEEDLE-LIKE CRYSTALS. | |
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Boiling Point |
491 to 493 °F at 760 mmHg (NTP, 1992), 255-256 °C, 255 °C | |
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Flash Point |
255 °F (NTP, 1992), 124 °C | |
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Record name | 3,4-Dichloronitrobenzene | |
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Solubility |
less than 0.1 mg/mL at 74.3 °F (NTP, 1992), Soluble in ether, alcohol; slightly soluble in carbon tetrachloride, In water, 121 mg/L at 20 °C, Solubility in water: none | |
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Density |
1.4558 at 167 °F (NTP, 1992) - Denser than water; will sink, 1.4558 at 75 °C/4 °C, Density (at 15 °C): 1.56 g/cm³ | |
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Vapor Density |
6.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.63, Relative vapor density (air = 1): 6.6 | |
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Vapor Pressure |
0.01 [mmHg], 1.03X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |
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Impurities |
1,2-dichloro-3-nitrobenzene (< 1 % w/w); water (ca. 0.1 % w/w) | |
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Product Name |
3,4-Dichloronitrobenzene | |
Color/Form |
Needles from alcohol, SOLID | |
CAS RN |
99-54-7 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLORO-4-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
109 °F (NTP, 1992), 43 °C, Has both a stable and labile form. The stable alpha-form has a melting point of 42-43 °C and beta-form is a liquid which changes to the alpha-form at 15 °C, 39-41 °C | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20160 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-DICHLORONITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4252 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DICHLORO-4-NITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0254 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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